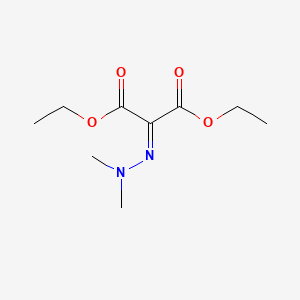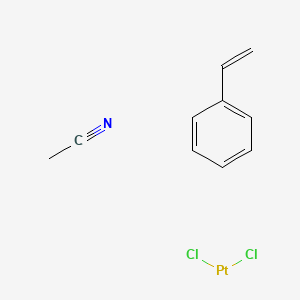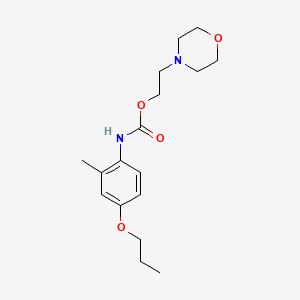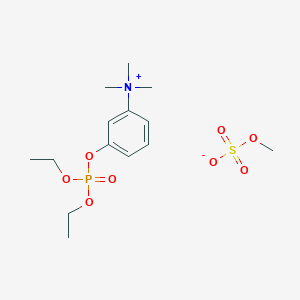
Malonic acid, oxo-, diethyl ester, dimethylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonic acid, oxo-, diethyl ester, dimethylhydrazone is a derivative of malonic acid, which is a dicarboxylic acid with the structure CH₂(COOH)₂. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, oxo-, diethyl ester, dimethylhydrazone typically involves the reaction of diethyl malonate with dimethylhydrazine. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the desired product. The reaction proceeds through the formation of an enolate intermediate, which then reacts with dimethylhydrazine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
Malonic acid, oxo-, diethyl ester, dimethylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often under basic conditions to generate the enolate intermediate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions often result in the formation of new carbon-carbon bonds, leading to a variety of substituted malonic acid derivatives.
科学研究应用
Malonic acid, oxo-, diethyl ester, dimethylhydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of malonic acid, oxo-, diethyl ester, dimethylhydrazone involves the formation of enolate intermediates, which can undergo various reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in nucleophilic substitution reactions, the enolate intermediate acts as a nucleophile, attacking electrophilic centers to form new bonds .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity due to the presence of methyl groups.
Malonic acid: The parent compound, used in various organic synthesis reactions.
Uniqueness
Malonic acid, oxo-, diethyl ester, dimethylhydrazone is unique due to the presence of the dimethylhydrazone group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific synthetic applications where the formation of enolate intermediates and subsequent reactions are desired .
属性
CAS 编号 |
73747-64-5 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
diethyl 2-(dimethylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3 |
InChI 键 |
HJJBFVPLKKKFTP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=NN(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)

![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)






![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)



